4-hydroxy-N-(3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
Description
This compound is a boronic ester-functionalized piperidine derivative, characterized by a 4-hydroxy-piperidine-1-carboxamide moiety linked to a phenyl ring bearing a 4,4,5-trimethyl-1,3,2-dioxaborolane group. Its structural features make it relevant in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, a process pioneered by Miyaura and Suzuki .
Properties
IUPAC Name |
4-hydroxy-N-[3-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O4/c1-12-17(2,3)24-18(23-12)13-5-4-6-14(11-13)19-16(22)20-9-7-15(21)8-10-20/h4-6,11-12,15,21H,7-10H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPVYOAOGZDJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)C)C2=CC(=CC=C2)NC(=O)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituents on the Dioxaborolane Ring
- Trimethyl vs. Tetramethyl Groups: The target compound’s dioxaborolane ring has 4,4,5-trimethyl substituents, whereas analogs like 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole () and 3-Methyl-N-(4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide () feature tetramethyl groups. Trimethyl derivatives may exhibit faster transmetalation in Suzuki reactions due to reduced steric bulk .
Piperidine Ring Modifications
- 4-Hydroxy vs. 3-Methyl Substitution: The target compound’s 4-hydroxy group contrasts with analogs like 3-Methyl-N-(3-(tetramethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide (), which has a 3-methyl group. Methyl groups increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.
Phenyl Ring Substitution Position
- Meta (3-) vs. Para (4-) Attachment: The target compound’s boronate group is attached at the meta position of the phenyl ring, while analogs like 4-methyl-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide () feature para substitution.
Data Table: Key Structural and Functional Differences
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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